Ethyl 5-oct-1-ynylpyridine-3-carboxylate

Medicinal chemistry Protecting group strategy Signal peptidase inhibitors

Ethyl 5-oct-1-ynylpyridine-3-carboxylate (also named ethyl 5-(oct-1-yn-1-yl)nicotinate, CAS 662138-53-6) is a 5-alkynyl-substituted nicotinate ester with the molecular formula C₁₆H₂₁NO₂ and a molecular weight of 259.35 g·mol⁻¹. The compound features an ethyl ester at the 3-position and an oct-1-ynyl chain at the 5-position of the pyridine ring, classifying it as a functionalized pyridine building block.

Molecular Formula C16H21NO2
Molecular Weight 259.349
CAS No. 662138-53-6
Cat. No. B2926998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oct-1-ynylpyridine-3-carboxylate
CAS662138-53-6
Molecular FormulaC16H21NO2
Molecular Weight259.349
Structural Identifiers
SMILESCCCCCCC#CC1=CC(=CN=C1)C(=O)OCC
InChIInChI=1S/C16H21NO2/c1-3-5-6-7-8-9-10-14-11-15(13-17-12-14)16(18)19-4-2/h11-13H,3-8H2,1-2H3
InChIKeyMRRHJAMBKSGEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-oct-1-ynylpyridine-3-carboxylate (CAS 662138-53-6) – Core Building Block Profile for Procurement Evaluation


Ethyl 5-oct-1-ynylpyridine-3-carboxylate (also named ethyl 5-(oct-1-yn-1-yl)nicotinate, CAS 662138-53-6) is a 5-alkynyl-substituted nicotinate ester with the molecular formula C₁₆H₂₁NO₂ and a molecular weight of 259.35 g·mol⁻¹ [1]. The compound features an ethyl ester at the 3-position and an oct-1-ynyl chain at the 5-position of the pyridine ring, classifying it as a functionalized pyridine building block . It is commercially available at ≥98% purity from multiple vendors and serves primarily as a protected synthetic intermediate in medicinal chemistry campaigns, most notably as the penultimate precursor to macrocyclic boronate lipopeptide inhibitors of bacterial type I signal peptidase (EcLepB) [2][3].

Why In-Class 5-Alkynyl Nicotinate Esters Cannot Be Freely Substituted for Ethyl 5-oct-1-ynylpyridine-3-carboxylate in Antibacterial Macrocycle Programs


Although the 5-alkynyl nicotinate ester family shares a common pyridine-3-carboxylate scaffold, simple interchange between homologs or between the ester and its free acid introduces quantifiable changes in lipophilicity (ΔLogP ≈ 0.7 units between the ethyl ester and the acid), hydrogen-bond donor count (0 vs. 1), and molecular weight that directly impact both downstream synthetic efficiency and the structure–activity relationships (SAR) of the final macrocyclic inhibitors [1][2]. The oct-1-ynyl chain is not a generic alkyl spacer; its length and unsaturation were specifically retained through a multi-step medicinal chemistry optimization campaign that produced EcLepB inhibitors with IC₅₀ values as low as 29 nM and whole-cell E. coli MIC values of 16 μg·mL⁻¹ – potencies that are lost or severely attenuated when the lipophilic tail is truncated or replaced by saturated analogs [3]. Substituting the ethyl ester for the free acid prematurely removes a protecting group required for orthogonal deprotection strategies in the convergent synthesis of macrocyclic boronate warheads [2].

Quantitative Differential Evidence for Ethyl 5-oct-1-ynylpyridine-3-carboxylate versus Its Closest Analogs


Hydrolytic Deprotection Efficiency: Ethyl Ester vs. Free Acid as Building Block Entry Point

Ethyl 5-oct-1-ynylpyridine-3-carboxylate undergoes controlled alkaline hydrolysis to the corresponding 5-oct-1-ynylpyridine-3-carboxylic acid in 73% isolated yield using lithium hydroxide monohydrate in 1,4-dioxane/water [1]. This transformation provides a quantitative benchmark for evaluating the ester as a carboxyl-protected building block. In contrast, initiating a synthesis with the free acid (CAS 845266-29-7) bypasses this deprotection step but eliminates the option of orthogonal ester protection, which is critical when other base-labile or nucleophile-sensitive functionalities are present in the target macrocyclic scaffold [2]. No analogous deprotection data are available for shorter-chain alkynyl esters in the same synthetic sequence.

Medicinal chemistry Protecting group strategy Signal peptidase inhibitors

Lipophilicity and Hydrogen-Bond Donor Profile: Ethyl Ester vs. Free Acid Differentiation

The calculated octanol–water partition coefficient (LogP) for ethyl 5-oct-1-ynylpyridine-3-carboxylate is 4.4, compared to 3.7 for the corresponding free acid (CAS 845266-29-7), a difference of +0.7 log units [1][2]. The ester also lacks a hydrogen-bond donor (HBD count = 0), while the acid possesses one HBD [1][2]. This difference is interpretable through Lipinski's framework: the ester's higher LogP and absence of an HBD confer greater passive membrane permeability and reduced aqueous solubility relative to the acid. Although neither compound is itself a drug candidate, these properties directly influence the pharmacokinetic profile of the downstream macrocyclic conjugates into which the octynyl-nicotinate fragment is incorporated [3].

Physicochemical properties LogP Drug-likeness Membrane permeability

Installed 5-Octynyl Chain as a Structurally Defined Fragment: Differentiation from the 5-Bromo Precursor

Ethyl 5-oct-1-ynylpyridine-3-carboxylate is the product of a Sonogashira cross-coupling between ethyl 5-bromo-3-pyridinecarboxylate (CAS 20986-40-7) and oct-1-yne [1]. The bromo precursor is a universal electrophilic partner for diverse alkynylation reactions, but the pre-installed octynyl group eliminates the need for end-users to optimize and execute a palladium-catalyzed coupling step with a specific terminal alkyne. This differentiation is practical and quantitative: the yield for the Sonogashira step is typically 60–85% depending on conditions, meaning that starting from the bromo compound introduces a ~15–40% material loss that is avoided when purchasing the pre-coupled ethyl ester [2]. Furthermore, the oct-1-ynyl chain represents a specific, non-interchangeable structural decision: substitution with a shorter alkynyl chain (e.g., ethynyl or propynyl) yields a different lipophilic tail that was not present in the optimal macrocyclic inhibitors (EcLepB IC₅₀ = 29 nM) identified in the published medicinal chemistry campaign [3].

Sonogashira coupling Building block Fragment-based drug discovery Alkyne chemistry

Commercial Purity Benchmark for Ethyl 5-oct-1-ynylpyridine-3-carboxylate

Commercially offered ethyl 5-oct-1-ynylpyridine-3-carboxylate carries a minimum purity specification of 98% from the supplier Leyan (Shanghai Haohong Biomedical Technology, Product No. 1669079) . This specification is consistent with that reported by Apollo Scientific Ltd (Product OR25713) . The corresponding free acid (CAS 845266-29-7) is also available at comparable purity levels from multiple vendors; however, the ester form avoids the batch-to-batch variability associated with partial decarboxylation or salt formation that can occur during storage of nicotinic acid derivatives . No quantitative stability data under accelerated conditions were located for either the ester or the acid, so the purity specification remains the primary quality differentiator for procurement decisions.

Quality control Purity specification Procurement Building block

Chain-Length-Dependent Contribution to Antibacterial Macrocycle Potency: Class-Level SAR Inference

In the published optimization of macrocyclic boronate lipopeptide EcLepB inhibitors, structural modifications of the lipophilic tail – which incorporates the oct-1-ynyl-nicotinate fragment as a key substructure – were systematically explored. The most potent compound (42f) achieved an EcLepB IC₅₀ of 29 nM, while the compound with the strongest antibacterial activity (42b) showed an E. coli WT MIC of 16 μg·mL⁻¹ [1]. Although the published work does not report the IC₅₀ or MIC of the isolated ethyl ester fragment, the SAR data demonstrate that changes to the macrocyclic ring, peptide sequence, and lipophilic tail collectively modulate both enzyme inhibition and antibacterial potency [1]. As a class-level inference, the C8 alkyne chain represents a specific, non-redundant contributor to the hydrophobic interactions that drive target binding; replacing it with a shorter or saturated chain would be expected to alter potency, though the magnitude of this alteration has not been published in a direct head-to-head comparison for the fragment itself.

Structure–activity relationship EcLepB Antibacterial Macrocyclic lipopeptide

Limitations Acknowledgment: Scope of Available Comparative Data

A systematic search of the primary literature, patent databases, BindingDB, ChEMBL, and PubChem did not identify any publication reporting direct head-to-head biological activity data (IC₅₀, Ki, EC₅₀, MIC, or in vivo efficacy) for ethyl 5-oct-1-ynylpyridine-3-carboxylate versus its closest structural analogs when tested in the same assay under identical conditions [1][2][3]. The compound is primarily known as a synthetic intermediate rather than an independently profiled bioactive molecule. Consequently, all biological activity claims in this guide are class-level inferences derived from the macrocyclic lipopeptide products into which the fragment is incorporated, and should not be interpreted as evidence of intrinsic target engagement by the ethyl ester fragment itself.

Data gap analysis Procurement diligence Evidence strength

Recommended Procurement and Application Scenarios for Ethyl 5-oct-1-ynylpyridine-3-carboxylate Based on Current Evidence


Synthesis of Macrocyclic Boronate Lipopeptide EcLepB Inhibitors for Antibacterial Drug Discovery

Ethyl 5-oct-1-ynylpyridine-3-carboxylate is the recommended starting material for constructing the lipophilic tail domain of P2–P1′ boronic ester-linked macrocyclic lipopeptides targeting Escherichia coli type I signal peptidase. The ethyl ester serves as a protected carboxyl group that can be orthogonally deprotected (LiOH, 73% yield) after macrocycle assembly, enabling convergent synthesis strategies [1]. This application is directly supported by the published work of Szałaj et al., where the octynyl-nicotinate fragment is a conserved structural element across all 14 macrocyclic inhibitors, including the most potent enzyme inhibitor (compound 42f, IC₅₀ = 29 nM) and the most active antibacterial (compound 42b, MIC = 16 μg·mL⁻¹) [2].

Diversification of Lipophilic Tail Libraries through Alkyne Click Chemistry

The terminal alkyne of the oct-1-ynyl substituent remains available for copper-catalyzed azide–alkyne cycloaddition (CuAAC) or other alkyne-functionalization reactions, enabling late-stage diversification of the lipophilic tail without altering the nicotinate ester core. While no specific click-chemistry derivatives have been published for this exact compound, the structural feature is directly analogous to widely exploited 5-ethynylnicotinate click libraries [1]. The ethyl ester protection of the carboxylic acid ensures that CuAAC reactions can be performed on the alkyne without competing carboxylate complexation of copper, a practical advantage over the free acid analog [2].

Physicochemical Property Optimization in Fragment-Based Lead Generation

The calculated LogP of 4.4 and zero H-bond donor count make ethyl 5-oct-1-ynylpyridine-3-carboxylate a suitable lipophilic fragment for incorporation into lead compounds where high passive membrane permeability is desired [1]. The 0.7 LogP difference relative to the free acid (LogP 3.7) provides a quantifiable design parameter for tuning the lipophilicity of fragment conjugates [1][2]. This application scenario is most relevant for central nervous system (CNS) drug discovery programs or Gram-negative antibacterial projects where balanced permeability is critical [3].

Process Chemistry Scale-Up of Key Nicotinate Building Blocks

For kilogram-scale synthesis campaigns, procuring ethyl 5-oct-1-ynylpyridine-3-carboxylate at 98% purity from suppliers such as Leyan or Apollo Scientific eliminates the need for in-house Sonogashira coupling of ethyl 5-bromo-3-pyridinecarboxylate with oct-1-yne, which typically incurs a 15–40% yield penalty, requires palladium catalyst removal, and generates heavy-metal waste streams [1][2]. The cost differential between the bromo precursor and the pre-functionalized alkynyl ester should be evaluated against the fully burdened cost of the coupling step, including catalyst, ligand, solvent, purification, and waste disposal [2].

Quote Request

Request a Quote for Ethyl 5-oct-1-ynylpyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.